An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide (Atenolol Impurity B)
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide (Atenolol Impurity B)
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide, a critical process impurity and metabolite related to the beta-blocker Atenolol.[1][2] Known in pharmacopeial contexts as Atenolol Impurity B or Atenolol Related Compound A, a thorough understanding of this molecule's characteristics is paramount for researchers, analytical scientists, and drug development professionals involved in the quality control, formulation, and stability testing of Atenolol.[1][2] This document delineates the compound's structural identity, key physicochemical parameters, analytical characterization methods, and its role as a reference standard, supported by detailed experimental protocols and scientific rationale.
Chemical Identity and Structure
The foundation of any physicochemical analysis is the unambiguous identification of the molecular structure. The properties of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide are a direct consequence of its constituent functional groups: a phenylacetamide core modified by a polar 2,3-dihydroxypropoxy side chain.[2]
Nomenclature and Key Identifiers
Precise identification is maintained through standardized nomenclature and registry numbers.
| Identifier | Value |
| IUPAC Name | 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide[1][2] |
| CAS Number | 61698-76-8[2][3] |
| Molecular Formula | C₁₁H₁₅NO₄[1][2][4] |
| Molecular Weight | 225.24 g/mol [1][2][4] |
| Synonyms | Atenolol Impurity B, Atenolol Related Compound A, 4-(2,3-Dihydroxypropoxy)benzeneacetamide[1][3][5] |
| SMILES | NC(=O)Cc1ccc(OCC(O)CO)cc1[2][3] |
| InChI Key | CQOQCZLTCMUVMX-UHFFFAOYSA-N[2][3] |
Structural Features and Stereochemistry
The molecule's structure features a central phenyl ring para-substituted with an acetamide (-CH₂CONH₂) group and a glycerolic ether (-OCH₂CH(OH)CH₂OH) group. The presence of three hydrogen bond donors (two hydroxyls, one amide) and four hydrogen bond acceptors (four oxygens, one nitrogen) dictates its high polarity.[6] The propoxy chain contains a chiral center at the C2 position, meaning the compound exists as a racemate, (RS)-2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide, unless a stereoselective synthesis is employed.[1][5]
Core Physicochemical Properties
The interplay of the molecule's functional groups gives rise to its unique set of physical and chemical properties, which are critical for predicting its behavior in analytical systems and biological environments.
Summary of Physicochemical Data
The following table summarizes key quantitative properties, derived from experimental data and validated computational predictions.
| Property | Value | Source |
| Physical Form | White to Off-White Solid | [1][3] |
| Melting Point | 183-185 °C | [3] |
| Boiling Point (Predicted) | 523.7 ± 45.0 °C | [3] |
| Density (Predicted) | 1.283 ± 0.06 g/cm³ | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (sonication assisted) | [1][3] |
| pKa (Predicted) | 13.52 ± 0.20 | [3] |
| XLogP3 (Predicted) | -0.9 | [6] |
| Topological Polar Surface Area (TPSA) | 92.8 Ų | [6] |
Solubility
Expert Insight: The molecule's low solubility in many common solvents despite its polarity is attributable to strong intermolecular hydrogen bonding in its crystal lattice. The numerous hydroxyl and amide groups form a tight, high-energy crystal structure that requires significant solvation energy to overcome. This is a classic example where high polarity does not automatically confer high aqueous solubility.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling & Dilution: Carefully remove a precise aliquot from the clear supernatant and dilute it with a suitable mobile phase for analysis.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method against a calibration curve prepared from a known stock solution (e.g., in DMSO).
-
Calculation: Determine the concentration in the supernatant, which represents the thermodynamic solubility.
Causality & Trustworthiness: This method is the gold standard because it allows the system to reach true thermodynamic equilibrium. The use of centrifugation ensures that only the dissolved analyte is measured, and quantification by a validated HPLC method provides accuracy and specificity.
Partition Coefficient (logP)
Expert Insight: The predicted octanol-water partition coefficient (XLogP3) of -0.9 signifies that the compound is hydrophilic.[6] It preferentially partitions into an aqueous phase over a nonpolar lipid phase. This is expected due to the three hydroxyl groups and the amide moiety. The high Topological Polar Surface Area (TPSA) of 92.8 Ų further supports this, suggesting poor passive diffusion across biological membranes.[6]
Protocol: logP Determination via HPLC
-
Principle: This method correlates the retention time (tR) of a compound on a reverse-phase HPLC column with the known logP values of a series of standard compounds. The more hydrophobic a compound, the longer it is retained.
-
System Preparation: Use a C18 column with an isocratic mobile phase of methanol and water, or acetonitrile and water.
-
Calibration: Inject a series of calibrant compounds with known logP values (e.g., uracil, phenol, toluene, naphthalene) and record their retention times.
-
Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system, recording its retention time.
-
Calculation:
-
Calculate the capacity factor (k) for each compound: k = (tR - t0) / t0, where t0 is the column dead time (often measured with uracil).
-
Plot log(k) versus the known logP values for the calibrants.
-
Generate a linear regression equation from the plot.
-
Use the log(k) of the test compound to calculate its logP from the regression equation.
-
Visualization: HPLC-Based logP Workflow
Caption: Workflow for logP determination using reverse-phase HPLC.
Acid-Base Properties (pKa)
Expert Insight: The predicted pKa of 13.52 corresponds to the dissociation of the most acidic proton, which would be one of the hydroxyl groups.[3] This value indicates that the compound is a very weak acid and will exist in its neutral, non-ionized form across the entire physiological pH range (1-8). The acetamide group is functionally neutral, being an extremely weak base and an even weaker acid. This simplifies analytical method development and formulation, as pH-dependent shifts in solubility or chromatographic retention are not a concern.
Analytical Characterization
Robust analytical methods are essential for the detection and quantification of this impurity in pharmaceutical products.
Spectroscopic Profile
-
NMR Spectroscopy:
-
¹H NMR: The spectrum is characterized by distinct signals for the aromatic protons (two doublets in the ~6.8-7.2 ppm region), the methylene protons of the acetamide group (~3.4-3.6 ppm), and a complex multiplet system for the dihydroxypropoxy chain protons (~3.6-4.1 ppm).[2]
-
¹³C NMR: Key signals include the carbonyl carbon of the amide at ~170 ppm, the aromatic carbons attached to oxygen at ~156 ppm, and other aromatic carbons between 114-131 ppm.[2]
-
-
Mass Spectrometry (MS):
-
High-resolution MS is used to confirm the elemental composition (C₁₁H₁₅NO₄).[1] The theoretical monoisotopic mass is 225.100113 Da.[1]
-
Under positive electrospray ionization (ESI+), the compound readily forms a protonated molecular ion [M+H]⁺ at m/z 226.1074.[1]
-
Tandem MS (MS/MS) fragmentation patterns are crucial for structural confirmation, often involving neutral losses of water and fragmentation of the ether side chain.
-
Chromatographic Behavior
Expert Insight: As a polar, neutral molecule, 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide is well-suited for analysis by reverse-phase high-performance liquid chromatography (RP-HPLC). It typically requires a mobile phase with a high aqueous content for adequate retention on C18 or C8 columns. Gradient elution is often employed in impurity profiling methods to separate it from the more hydrophobic parent drug, Atenolol, and other related substances.
Visualization: LC-MS Workflow for Impurity Analysis
Caption: General workflow for pharmaceutical impurity analysis using LC-MS.
Synthesis and Chemical Stability
Synthetic Pathway Overview
This compound is typically formed as a byproduct during the synthesis of Atenolol.[1][2] A common pathway involves the reaction of 4-hydroxyphenylacetamide with an epoxide precursor like epichlorohydrin, followed by hydrolysis of the resulting epoxide.[2]
Visualization: Simplified Synthesis Reaction
Caption: A representative synthetic route to the target compound.
Chemical Stability
Expert Insight: The primary points of lability in the molecule are the amide bond and the diol system.
-
Hydrolytic Stability: The amide bond is susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures, which would yield 4-(2,3-dihydroxypropoxy)phenylacetic acid.
-
Oxidative Stability: The 1,2-diol system can be cleaved by strong oxidizing agents.
-
Recommendation: As a reference standard, the compound should be stored in a refrigerator, protected from light and moisture, to ensure long-term stability.[3] Forced degradation studies under ICH conditions (acid, base, oxidation, heat, light) are essential to establish its degradation profile and to ensure the analytical methods used for its quantification are stability-indicating.
Conclusion: A Critical Reference Standard
The physicochemical properties of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide—its high polarity, hydrophilicity, defined melting point, and characteristic spectroscopic signature—make it a well-behaved molecule for analytical purposes. Its primary role in the pharmaceutical industry is as a qualified reference standard for the accurate identification and quantification of Atenolol Impurity B. A deep understanding of the properties detailed in this guide is not merely academic; it is a prerequisite for ensuring the safety, quality, and efficacy of Atenolol-containing medicines through robust and reliable analytical quality control.
References
- 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide - Smolecule. (2023-08-15).
- 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide | 61698-76-8 | Benchchem.
- 61698-76-8(2-[4-(2,3-DIHYDROXYPROPOXY)PHENYL]ACETAMIDE) Product Description.
- 61698-76-8, 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide Formula - ECHEMI.
- 2-[4-(2,3-Dihydroxy propoxy)phenyl] acetamide - Advent Chembio.
- 2-[4-[(2RS)-2,3-Dihydroxypropoxy]phenyl]acetamide, Mikromol 100 mg - Fisher Scientific.
Sources
- 1. Buy 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide | 61698-76-8 | > 95% [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 61698-76-8 CAS MSDS (2-[4-(2,3-DIHYDROXYPROPOXY)PHENYL]ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-[4-(2,3-Dihydroxy propoxy)phenyl] acetamide | Advent [adventchembio.com]
- 5. 2-[4-[(2RS)-2,3-Dihydroxypropoxy]phenyl]acetamide, Mikromol 100 mg | Buy Online | Mikromol | Fisher Scientific [fishersci.ie]
- 6. echemi.com [echemi.com]
